2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, dimethylamino, sulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of the nitro group onto the pyrazole ring.
Chlorination: Chlorination of the benzamide core to introduce chloro substituents.
Sulfonylation: Introduction of the sulfonyl group through sulfonylation reactions.
Amination: Introduction of the dimethylamino group through amination reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of chloro groups can yield various substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical
Properties
Molecular Formula |
C14H15Cl2N5O5S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H15Cl2N5O5S/c1-19(2)27(25,26)13-5-10(11(15)6-12(13)16)14(22)17-3-4-20-8-9(7-18-20)21(23)24/h5-8H,3-4H2,1-2H3,(H,17,22) |
InChI Key |
OFAJOUVHQZFZLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.